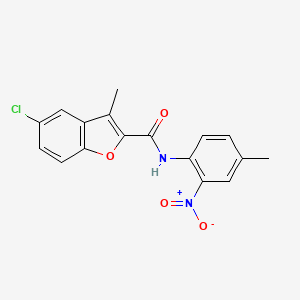![molecular formula C17H27NO3 B5216462 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine is not fully understood. However, it has been suggested that this compound may act by modulating the activity of ion channels in the brain. It may also act by inhibiting the release of certain neurotransmitters.
Biochemical and Physiological Effects:
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have anticonvulsant effects and may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine in lab experiments is its ability to modulate the activity of ion channels in the brain. This makes it a potentially useful tool for studying the function of these channels and their role in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of lab animals.
Direcciones Futuras
There are several future directions for research on 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine. One area of interest is its potential use in the treatment of epilepsy. Further studies are needed to determine the optimal dosing and administration of this compound for this indication. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to explore these potential applications. Finally, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its effects on ion channels and neurotransmitters in the brain.
Conclusion:
In conclusion, 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine is a chemical compound that has potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, and may have potential applications in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the field of neuroscience.
Métodos De Síntesis
The synthesis of 1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine involves the reaction of 3-ethoxyphenol with 2-bromoethyl ethylene glycol ether, followed by the reaction with piperidine. This method has been reported in the literature and has been successfully used to synthesize this compound.
Aplicaciones Científicas De Investigación
1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine has been studied for its potential applications in scientific research. This compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
1-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-2-20-16-7-6-8-17(15-16)21-14-13-19-12-11-18-9-4-3-5-10-18/h6-8,15H,2-5,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTUOYMMHSKEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)

![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)



![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)


![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)